Pam2Cys

Beschreibung

Eigenschaften

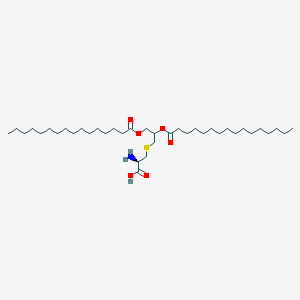

Molekularformel |

C38H73NO6S |

|---|---|

Molekulargewicht |

672.063 |

IUPAC-Name |

S-[2,3-Bis(palmitoyloxy)propyl]-L-cysteine |

InChI |

InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)44-31-34(32-46-33-35(39)38(42)43)45-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)/t34?,35-/m0/s1 |

InChI-Schlüssel |

UPAQRWMRKQCLSD-HTIIIDOHSA-N |

SMILES |

N[C@@H](CSCC(OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)C(O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Pam2Cys |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the mechanism of action of Pam2Cys?

An In-Depth Technical Guide to the Mechanism of Action of Pam2Cys

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2,3-bis(palmitoyloxy)propyl]cysteine, commonly known as this compound, is a synthetic diacylated lipopeptide that has garnered significant attention in immunology and vaccine development.[1] It mimics the acylated N-terminal cysteine motif found in bacterial lipoproteins, which are potent pathogen-associated molecular patterns (PAMPs).[2] As a result, this compound is a powerful agonist for Toll-like Receptor 2 (TLR2), specifically acting through the TLR2/TLR6 heterodimer to stimulate a robust innate immune response.[2][3] This activity makes it an effective vaccine adjuvant, capable of enhancing and directing adaptive immune responses to co-administered antigens.[4][5][6] This guide provides a detailed examination of the molecular mechanism of this compound, downstream signaling events, quantitative activity data, and key experimental protocols for its study.

Core Mechanism of Action: TLR2/6-Mediated Signaling

The primary mechanism of action of this compound is the activation of the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[7][8][9] The structure of this compound, particularly its two palmitoyl fatty acid chains and the stereochemistry of its glycerol core, is critical for this specific interaction.[1][10] The natural (R)-stereoisomer at the thio-glycerol core is markedly more active than the (S)-isomer.[10][11]

1. Ligand Recognition and Receptor Dimerization: The two lipid chains of this compound insert into a hydrophobic pocket formed by the extracellular domains of TLR2 and TLR6.[10] This binding event induces a conformational change, leading to the heterodimerization of the receptors. This dimerization is the crucial first step that initiates intracellular signaling.[10]

2. Recruitment of Adaptor Proteins: Upon dimerization, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR6 become juxtaposed, creating a signaling platform. This platform recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88), which also contains a TIR domain.[5][6]

3. Downstream Signaling Cascade: The recruitment of MyD88 initiates a well-defined signaling cascade:

-

IRAK Complex Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.

-

TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of MAPKs and NF-κB: TRAF6 activates downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (activating JNK and p38) and the inhibitor of κB (IκB) kinase (IKK) complex.[8] The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor Nuclear Factor-κB (NF-κB), allowing it to translocate to the nucleus.[3][12]

4. Cytokine and Chemokine Production: Once in the nucleus, NF-κB and other transcription factors (like AP-1, activated by the MAPK pathway) induce the expression of a wide array of genes involved in the inflammatory response.[3][8] This results in the synthesis and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12, as well as various chemokines.[13][9][12]

5. Adjuvant Effect and Adaptive Immunity: This cascade of innate immune activation is the foundation of this compound's adjuvant properties. The produced cytokines promote the maturation of antigen-presenting cells (APCs) like dendritic cells.[7][14] Mature DCs upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules, enhancing their ability to present antigens to naive T cells.[8][9] This leads to a more potent and durable antigen-specific adaptive immune response, characterized by the generation of both humoral (antibodies) and cellular (T cells) immunity.[5][6]

References

- 1. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure of Pam2Cys and its Relation to TLR2 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic lipopeptide Pam2Cys, detailing its molecular structure, its mechanism of action as a Toll-like receptor 2 (TLR2) agonist, and the downstream signaling pathways it initiates. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in immunology and drug development.

The Molecular Structure of this compound and its Analogs

This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that mimics the acylated N-terminal region of bacterial lipoproteins.[1][2] Its structure is fundamental to its immunostimulatory activity.

The core of this compound consists of a cysteine residue linked via a thioether bond to a glycerol moiety.[2][3] This glycerol backbone is esterified with two palmitic acid chains, which are long-chain saturated fatty acids.[1] The stereochemistry of the glycerol-cysteine linkage is crucial for its biological activity, with the R-configuration at the chiral carbon of the glycerol moiety being essential for maximal TLR2/6 activation.[3][4]

A widely used and studied analog of this compound is Pam2CSK4 , which is S-[2,3-bis(palmitoyloxy)propyl]cysteine-serine-(lysine)4. This analog incorporates a serine and a tetra-lysine tail, which enhances its solubility and can influence its immunological properties.[1][5]

Key Structural Features:

-

Lipid Chains: The two palmitoyl chains are the primary hydrophobic component, essential for insertion into the TLR2/TLR6 heterodimer binding pocket.

-

Glycerol-Cysteine Core: This central scaffold presents the lipid chains in the correct orientation for receptor engagement. The thioether linkage and the stereochemistry are critical for activity.[3]

-

Peptide Moiety: While the core this compound structure is sufficient for TLR2 activation, the attached peptide sequence can modulate activity and solubility.

Mechanism of TLR2 Activation by this compound

This compound and its analogs are potent agonists of the innate immune system, primarily through their interaction with Toll-like receptor 2 (TLR2). TLR2 does not function as a homodimer for the recognition of diacylated lipopeptides. Instead, it forms a heterodimer with TLR6 to create a specific binding pocket for ligands like this compound.[1][6]

The activation process can be summarized as follows:

-

Heterodimerization: TLR2 and TLR6 associate on the cell surface to form a functional receptor complex.

-

Ligand Binding: The two palmitoyl chains of this compound are inserted into a hydrophobic pocket formed by both TLR2 and TLR6.[7] This binding event induces a conformational change in the receptor complex.

-

Signal Transduction: The conformational change in the extracellular domains of the TLR2/6 heterodimer brings their intracellular Toll-interleukin-1 receptor (TIR) domains into close proximity. This proximity allows for the recruitment of adaptor molecules, initiating a downstream signaling cascade.

The primary signaling pathway activated by the TLR2/6 complex is the MyD88-dependent pathway .[1][8] This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and chemokines.[1]

Quantitative Data on this compound-Mediated TLR2 Activation

The potency of this compound and its analogs in activating TLR2 can be quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

| Ligand | Receptor | Cell Type | Assay | EC50 / Potency | Reference |

| Pam2CSK4 | TLR2/TLR6 | HEK293 cells | NF-κB Reporter Assay | ~67 pM | [5] |

| Pam2CSK4 | TLR2/TLR6 | Mouse Macrophages | iNOS expression | Not specified | [9] |

| This compound analogs | TLR2/TLR6 | HEK-Blue™ reporter cells | SEAP Reporter Assay | Varies by analog | [3] |

| Cytokine | Cell Type | Stimulant | Concentration | Fold Induction / Concentration | Reference |

| IL-6 | Human PBMCs | Pam2CSK4 | 0.1 µg/mL | ~2500 pg/mL | [3] |

| TNF-α | Human PBMCs | Pam2CSK4 | 0.1 µg/mL | ~1000 pg/mL | [3] |

| IL-10 | Human PBMCs | Pam2CSK4 | 0.1 µg/mL | ~250 pg/mL | [3] |

| IL-6 | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |

| TNF-α | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |

| IL-1β | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |

| IL-12 | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |

| IL-6 | Mouse Serum | Pam2CSK4 | 25 µg (IP) | Significant increase | [11] |

| TNF-α | Mouse BALF | This compound | Intranasal | Increased secretion | [12] |

| IL-6 | Mouse BALF | This compound | Intranasal | Increased secretion | [12] |

Experimental Protocols

TLR2 Activation Assay Using HEK293 Reporter Cells

This protocol describes a common method for assessing the ability of a compound to activate the TLR2/6 signaling pathway using a stable reporter cell line.

Materials:

-

HEK-Blue™ hTLR2 cells (InvivoGen) or similar HEK293 cells stably expressing human TLR2, TLR6, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[13]

-

Complete DMEM medium: DMEM supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., Blasticidin, Hygromycin, Zeocin®).[13]

-

Pam2CSK4 (positive control).

-

Test compounds (this compound analogs).

-

HEK-Blue™ Detection medium (InvivoGen) or other appropriate SEAP detection reagent.[13]

-

96-well cell culture plates.

-

Spectrophotometer.

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well in 180 µL of complete DMEM.

-

Stimulation: Add 20 µL of various concentrations of the test compound or Pam2CSK4 (positive control) to the wells. For a negative control, add 20 µL of sterile water or vehicle.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[14]

-

SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.

-

Incubation for Detection: Incubate the detection plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.[14]

Measurement of Cytokine Production from Macrophages

This protocol outlines the procedure for stimulating macrophages with this compound and measuring the subsequent release of pro-inflammatory cytokines by ELISA.

Materials:

-

Mouse macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs).

-

Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine.

-

Pam2CSK4 or other this compound analogs.

-

LPS (optional, as a positive control for TLR4 activation).

-

24-well cell culture plates.

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

ELISA plate reader.

Procedure:

-

Cell Seeding: Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells per well in 500 µL of complete RPMI-1640 medium and allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh medium containing various concentrations of Pam2CSK4 or the test compound. For a negative control, use medium alone.

-

Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator to allow for cytokine production and secretion.[10][15]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well.

-

ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well ELISA plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding the collected supernatants and a standard curve of the recombinant cytokine.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and reading the absorbance on an ELISA plate reader.

-

-

Data Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance values to the standard curve.

Visualizations

The following diagrams illustrate key concepts related to this compound structure and TLR2 activation.

Caption: TLR2 signaling pathway initiated by this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]

- 9. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. invivogen.com [invivogen.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Pam2Cys Lipopeptide

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the synthetic lipopeptide, S-[2,3-bis(palmitoyloxy)propyl]cysteine (this compound). It is designed to serve as a core resource for researchers, scientists, and professionals involved in immunology, vaccine development, and drug discovery. This document details the scientific journey from the identification of its natural precursor to its chemical synthesis and characterization as a potent immune stimulant.

Discovery of this compound

The discovery of this compound is rooted in the investigation of bacterial components that activate the innate immune system. The journey began with the identification of Macrophage-Activating Lipopeptide-2 (MALP-2), a 2-kDa lipopeptide isolated from the bacterium Mycoplasma fermentans.[1][2] MALP-2 was found to be a potent activator of macrophages and other immune cells.[2]

Subsequent structure-activity relationship studies revealed that the full peptide sequence of MALP-2 was not necessary for its immunostimulatory properties. Instead, the lipidated N-terminal cysteine residue was identified as the key motif responsible for its biological activity.[3] This led to the chemical synthesis of S-[2,3-bis(palmitoyloxy)propyl]cysteine, or this compound, which represents the minimal, synthetic version of the lipid moiety of MALP-2.[1][4][5] this compound was confirmed to be a potent ligand for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer, making it a valuable tool for immunological research and a promising candidate for vaccine adjuvants.[1][4][5][6]

Chemical Synthesis of this compound

The synthesis of this compound and its incorporation into lipopeptides is a critical aspect of its development and application. Several synthetic strategies have been developed, with solid-phase peptide synthesis (SPPS) being a commonly employed method for creating this compound-conjugated peptides.

A key building block for this process is Fmoc-Pam2Cys-OH. The synthesis of this intermediate allows for the direct incorporation of the this compound moiety during standard Fmoc-based SPPS.[4]

Experimental Protocol: Synthesis of (R)-Fmoc-Pam2Cys-OH

This protocol is based on a multi-step synthesis starting from a protected cysteine derivative.[4]

-

S-alkylation: Fmoc-Cys-OtBu is reacted with (R)-glycidol to yield the corresponding diol.

-

Palmitoylation: The diol is then acylated with palmitoyl chloride in the presence of a base, such as triethylamine (Et3N), and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM) to attach the two palmitoyl chains.[3]

-

Deprotection: The tert-butyl ester is removed using an acid, such as trifluoroacetic acid (TFA), to yield the final Fmoc-Pam2Cys-OH product.[4]

Experimental Workflow: Solid-Phase Synthesis of a this compound-Conjugated Peptide

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing this compound.

Caption: Workflow for Solid-Phase Synthesis of this compound Lipopeptides.

Biological Activity and Signaling Pathway

This compound exerts its potent immunostimulatory effects by acting as a specific agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer, which is expressed on the surface of various immune cells, including dendritic cells (DCs) and macrophages.[1][4][5][7]

Upon binding of this compound to the TLR2/TLR6 complex, a signaling cascade is initiated, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1] This process is crucial for the initiation of both innate and adaptive immune responses.[6][8]

TLR2/TLR6 Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

Caption: this compound-induced TLR2/TLR6 signaling cascade.

Quantitative Data on Biological Activity

The potency of this compound and its analogues as TLR2/6 agonists is typically quantified using in vitro cell-based assays, such as NF-κB reporter gene assays in HEK293 cells transfected with TLR2 and TLR6.[1][6] The data below summarizes the relative TLR2/6 agonistic activity of this compound and a related compound.

| Compound | Target Receptor | Relative Stimulation Activity (%) | Reference |

| Pam2CSK4 | TLR2/TLR6 | ~50 (compared to Pam3CSK4) | [3] |

| Lipidated Influenza Peptide | TLR2/TLR6 | ~18 (relative units) | [1] |

| Non-lipidated Peptide | TLR2/TLR6 | ~1 (relative units) | [1] |

Note: The values are indicative and depend on the specific assay conditions. Pam2CSK4 is a commonly used water-soluble derivative of this compound.

Key Experimental Protocols

Protocol: In Vitro TLR2/TLR6 Activation Assay

This protocol describes a common method to assess the ability of a this compound-containing compound to activate the TLR2/TLR6 signaling pathway.[6]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with plasmids encoding human TLR2, TLR6, and an NF-κB-luciferase reporter gene. A control group is transfected with the reporter plasmid only.

-

Stimulation: Transfected cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the this compound lipopeptide, a negative control (e.g., non-lipidated peptide), and a positive control (e.g., a known TLR2/6 agonist).

-

Incubation: The cells are incubated for 6-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

-

Data Analysis: The relative luciferase activity is calculated and normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The results are expressed as fold-induction over the unstimulated control.

Applications in Research and Development

This compound and its derivatives have become invaluable tools in several areas of biomedical research:

-

Vaccine Adjuvants: Covalently linking this compound to peptide antigens creates self-adjuvanting vaccines that can elicit robust humoral and cellular immune responses without the need for additional adjuvants.[1][9][10] This approach has been explored for vaccines against infectious diseases and cancer.[4][7][11]

-

Innate Immunity Research: As a specific TLR2/6 agonist, this compound is widely used to study the mechanisms of innate immune recognition and signaling.[7]

-

Antimicrobial Agent: Prophylactic administration of this compound has been shown to provide rapid protection against infections, such as influenza virus, by stimulating the innate immune system.[8][12]

Conclusion

From its origins as a synthetic mimic of a bacterial lipoprotein to its current status as a widely used immunological tool, this compound has significantly advanced our understanding of innate immunity. Its well-defined chemical structure, established synthetic routes, and specific mechanism of action make it a highly attractive component for the rational design of next-generation vaccines and immunotherapies. The detailed technical information provided in this guide serves as a foundational resource for scientists and researchers aiming to harness the potent immunostimulatory properties of this compound in their work.

References

- 1. pnas.org [pnas.org]

- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist this compound [frontiersin.org]

- 9. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Tlr2 Agonist this compound as an Antimicrobial Agent : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

Pam2Cys: A Synthetic Analogue of MALP-2 for TLR2/6 Agonism - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pam2Cys, a synthetic lipopeptide that serves as a potent analogue of the mycoplasma-derived macrophage-activating lipopeptide-2 (MALP-2). Both molecules are well-characterized agonists of the Toll-like receptor 2 (TLR2) and TLR6 heterodimer, playing a crucial role in the initiation of the innate immune response. This document details their structure, mechanism of action, comparative biological activity, and the experimental protocols utilized for their characterization.

Introduction: From Mycoplasma Lipoprotein to Synthetic Adjuvant

MALP-2 is a naturally occurring lipopeptide derived from the outer membrane of Mycoplasma fermentans.[1][2][3] It was identified as a potent activator of macrophages and other immune cells.[1][2] The core structure of MALP-2 responsible for its immunostimulatory activity is the S-[2,3-bis(palmitoyloxy)propyl]cysteine (this compound) moiety linked to a peptide chain.[4][5]

This compound, the synthetic analogue, consists of a cysteine residue attached to a diglyceride through a thioether bond, with two palmitic acid chains.[4][6][7] This synthetic version recapitulates the essential immunostimulatory functions of MALP-2, offering several advantages for research and development, including higher purity, better-defined structure, and improved solubility characteristics.[4] this compound is widely used as a research tool to study TLR2/6 signaling and as a potent adjuvant in vaccine development to enhance both humoral and cellular immune responses.[6][8][9][10]

Structural Comparison

The fundamental structural similarity between MALP-2 and this compound lies in the lipidated N-terminal cysteine residue. This diacylated cysteine is the key motif for TLR2/6 recognition and activation.[11]

| Feature | MALP-2 | This compound |

| Origin | Natural, derived from Mycoplasma fermentans[1][2][3] | Synthetic[4][6] |

| Core Structure | S-[2,3-bis(palmitoyloxy)propyl]cysteine[5] | S-[2,3-bis(palmitoyloxy)propyl]cysteine[4][7] |

| Lipidation | Dipalmitoylated[3] | Dipalmitoylated[7] |

| Peptide Chain | GNNDESNISFKEK[1][2][3] | Typically conjugated to a short peptide (e.g., CSK4) or used as a standalone moiety for conjugation to antigens.[11] The peptide component is variable and does not appear to be a primary determinant of immunostimulatory activity.[5] |

Mechanism of Action: TLR2/6 Signaling Pathway

Both this compound and MALP-2 initiate immune responses by engaging the TLR2/6 heterodimer on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1][9][12] This interaction triggers a MyD88-dependent signaling cascade, which is a central pathway for the induction of inflammatory responses by most TLRs.[13][14][15][16]

The key steps in the signaling pathway are:

-

Ligand Recognition and Receptor Dimerization: this compound or MALP-2 binds to the extracellular domain of the TLR2/6 heterodimer, inducing a conformational change and dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains.[11]

-

Recruitment of Adaptor Proteins: The dimerized TIR domains recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88) and Mal (also known as TIRAP).[1][15][17]

-

Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), such as IRAK-4 and IRAK-1, to form a complex known as the Myddosome.[15]

-

Activation of TRAF6: Activated IRAKs phosphorylate and activate TNF receptor-associated factor 6 (TRAF6).[13][17]

-

Downstream Kinase Activation: TRAF6 activates TGF-β-activated kinase 1 (TAK1), which in turn activates two major downstream signaling branches: the inhibitor of κB (IκB) kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK).[13][17][18][19]

-

Transcription Factor Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. Activated MAPKs lead to the activation of the transcription factor AP-1.[15][17]

-

Gene Expression: In the nucleus, NF-κB and AP-1 bind to the promoters of target genes, inducing the transcription of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8, MCP-1, MIP-1α), and other inflammatory mediators.[1][12][17][20]

Quantitative Data Presentation

The biological activity of this compound and MALP-2 has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Potency of this compound and MALP-2

| Ligand | Cell Type | Assay | EC50 / Effective Concentration | Reference |

| MALP-2 | Murine Macrophages | Cytokine Production | Half-maximal response at 10⁻¹¹ M | [1] |

| Synthetic dipalmitoyl MALP-2 | Murine Macrophages | Bioassay | Half-maximal response at 10⁻¹¹ M | [1] |

| Pam2CSK4 | Human TLR2/6 Reporter Cells | NF-κB Activation | 0.0003 µM | [11] |

| MALP-2 | Isolated Perfused Mouse Lungs | Pro-inflammatory Response | 25 ng/mL | [21][22] |

| Pam3Cys | Isolated Perfused Mouse Lungs | Pro-inflammatory Response | 160 ng/mL | [21][22] |

Table 2: Cytokine and Chemokine Induction by this compound and MALP-2

| Ligand | Cell Type | Cytokine/Chemokine | Induction Level | Reference |

| MALP-2 | Human Monocytes | IL-1β, IL-6, TNF-α | Dose-dependent increase | [12] |

| MALP-2 | Human Monocyte-derived DCs | TNF-α, IL-10 | Induced release | [20] |

| Mag-Pam2Cys (100 ng/mL) | Porcine Monocyte-derived Macrophages | IL-1α, IL-1β, IL-6, TNF-α, IL-12 | Increased release at 24h | [23] |

| MALP-2 (25 ng/mL) | Isolated Perfused Mouse Lungs | IL-6, TNF, CXCL2, CXCL10 | Stimulated release | [24] |

| Pam3Cys (160 ng/mL) | Isolated Perfused Mouse Lungs | IL-6, TNF, CXCL2, CXCL10 | Stimulated release | [24] |

| MALP-2 | Human Monocytes | IL-6, TNF-α, IL-8, GRO-α, MCP-1, MIP-1α, MIP-1β | Sustained increased expression and release | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound and MALP-2.

In Vitro Cell Stimulation for Cytokine Analysis

This protocol describes a general procedure for stimulating immune cells with TLR agonists and measuring the subsequent cytokine production.

Materials:

-

Isolated primary immune cells (e.g., human peripheral blood mononuclear cells [PBMCs], murine bone marrow-derived macrophages [BMDMs]) or cell lines (e.g., THP-1).

-

Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).

-

This compound or MALP-2 stock solution.

-

Multi-well cell culture plates.

-

Incubator (37°C, 5% CO₂).

-

Centrifuge.

-

Cytokine detection assay kits (e.g., ELISA or multiplex bead array).

Procedure:

-

Cell Seeding: Seed the immune cells into the wells of a multi-well plate at a predetermined density. Allow the cells to adhere and equilibrate for a specified time (e.g., 2-4 hours or overnight).

-

Stimulation: Prepare serial dilutions of this compound or MALP-2 in complete culture medium. Remove the existing medium from the cells and add the medium containing the TLR agonist at the desired final concentrations. Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified duration (e.g., 6, 24, or 48 hours).[25]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatants, avoiding disturbance of the cell layer. Store the supernatants at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of cytokines and chemokines in the supernatants using a suitable immunoassay, such as ELISA or a multiplex bead-based assay, according to the manufacturer's instructions.

NF-κB Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to TLR agonists.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmids encoding TLR2, TLR6, and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

Transfection reagent.

-

This compound or MALP-2.

-

Reporter gene assay system (e.g., luciferase substrate and luminometer).

Procedure:

-

Transfection: Co-transfect HEK293 cells with expression plasmids for TLR2, TLR6, and the NF-κB reporter construct. Seed the transfected cells into a multi-well plate.

-

Stimulation: After 24 hours, treat the cells with various concentrations of this compound or MALP-2 for a defined period (e.g., 6 hours).[6][26]

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

-

Data Analysis: Express the results as relative stimulation activity or fold induction over the unstimulated control.

Western Blotting for MAPK Activation

This protocol is used to detect the phosphorylation and activation of MAPK signaling proteins.

Materials:

-

Immune cells and stimulation reagents as described in section 5.1.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for phosphorylated and total forms of p38, ERK1/2, and JNK.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Stimulation and Lysis: Stimulate cells with this compound or MALP-2 for various time points (e.g., 15, 30, 60 minutes). After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated forms of the MAPKs. Subsequently, strip the membrane and re-probe with antibodies against the total forms of the respective MAPKs to confirm equal loading.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

Conclusion

This compound stands as a well-established and invaluable synthetic analogue of MALP-2. Its defined structure and potent, specific agonistic activity at the TLR2/6 receptor complex make it an essential tool for dissecting the intricacies of innate immune signaling. For drug development professionals, this compound offers a promising platform for the rational design of novel vaccine adjuvants and immunomodulatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their investigations into innate immunity and its therapeutic applications.

References

- 1. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]

- 2. Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage-activating lipopeptide 2 - Wikipedia [en.wikipedia.org]

- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The TLR-2/TLR-6 agonist macrophage-activating lipopeptide-2 augments human NK cell cytotoxicity when PGE2 production by monocytes is inhibited by a COX-2 blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 15. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Synthetic mycoplasma-derived lipopeptide MALP-2 induces maturation and function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of the TLR2 agonists MALP-2 and Pam3Cys in isolated mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs | PLOS One [journals.plos.org]

- 25. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Biological function of Pam2Cys in innate immunity

An In-depth Technical Guide to the Biological Function of Pam2Cys in Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Nature of this compound

Dipalmitoyl-S-glyceryl cysteine, commonly known as this compound, is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is a potent and well-characterized immunostimulatory molecule used extensively in immunological research. Structurally, this compound consists of a cysteine residue linked to a glyceryl moiety, which is in turn esterified with two palmitic acid chains.[1][2]

This compound is a synthetic analogue of Macrophage-Activating Lipopeptide-2 (MALP-2), a component derived from the cell membrane of Mycoplasma fermentans.[3][4] Its defined chemical structure, stability, and robust ability to activate the innate immune system have established it as a critical tool for studying immune signaling and as a promising candidate for vaccine adjuvants.[5][6][7] This document provides a comprehensive overview of its mechanism of action, the signaling cascades it initiates, and its functional consequences on key immune cells.

Mechanism of Action: TLR2/TLR6 Heterodimer Recognition

The primary function of this compound in innate immunity is mediated through its specific recognition by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) expressed on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[1][7][8]

TLRs are a class of pattern recognition receptors (PRRs) that detect conserved pathogen-associated molecular patterns (PAMPs). The two palmitoyl lipid chains of this compound insert into a hydrophobic pocket formed by the association of the extracellular domains of TLR2 and TLR6.[8] This binding event induces a conformational change in the receptor complex, bringing their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, which is the critical first step for initiating downstream signal transduction.[4] The specificity for the TLR2/TLR6 heterodimer distinguishes this compound from triacylated lipopeptides like Pam3Cys, which are recognized by TLR2/TLR1 heterodimers.[7]

Intracellular Signaling Pathways

Upon ligand binding and dimerization, the TLR2/6 complex recruits intracellular adaptor proteins, primarily the Myeloid Differentiation primary response 88 (MyD88).[4][9] This initiates a well-defined signaling cascade that culminates in the activation of key transcription factors.

-

MyD88-Dependent Pathway : The recruitment of MyD88 to the activated TLR complex leads to the association and activation of IL-1 receptor-associated kinases (IRAKs).[4]

-

Activation of TRAF6 : Activated IRAKs then recruit and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

NF-κB and MAPK Activation : TRAF6 activation leads to the stimulation of two major downstream pathways:

-

Nuclear Factor-κB (NF-κB) Pathway : TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). This targets IκB for degradation, allowing the NF-κB transcription factor (a p50/p65 heterodimer) to translocate to the nucleus.[10][11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : TRAF6 also activates MAP kinase kinases (MAPKKs), which in turn phosphorylate and activate MAPKs such as p38 and JNK.[10][12][13] These activated kinases phosphorylate other transcription factors, including Activator Protein-1 (AP-1).[9]

-

The nuclear translocation of NF-κB and AP-1 drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and co-stimulatory molecules.[9][10]

Visualization of this compound Signaling

Caption: this compound-induced TLR2/6 signaling cascade.

Cellular Responses to this compound

This compound stimulation elicits robust responses from various innate immune cells, fundamentally shaping the ensuing immune reaction.

-

Macrophages : As key phagocytes, macrophages respond to this compound by increasing their phagocytic capacity and producing a spectrum of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][9] They also upregulate co-stimulatory molecules like CD80 and CD86, enhancing their ability to act as antigen-presenting cells (APCs).

-

Dendritic Cells (DCs) : this compound is a potent activator of DCs, inducing their maturation.[3] This process is characterized by the upregulation of surface MHC class II and co-stimulatory molecules (CD86, CD40), which is crucial for priming naive T cells.[8] Mature DCs also secrete cytokines that direct the nature of the T cell response (e.g., IL-12 for Th1 polarization).[14][15]

-

Neutrophils and Monocytes : this compound promotes the recruitment of neutrophils and monocytes to sites of administration, such as the respiratory tract following intranasal delivery.[16][17] This influx of innate effector cells provides a rapid first line of defense against pathogens.[18]

Quantitative Data on this compound-Induced Immune Responses

The following tables summarize quantitative data from representative studies, illustrating the potency of this compound in activating immune cells.

Table 1: Cytokine Production Induced by this compound Stimulation

| Cell Type | Stimulant & Concentration | Time (h) | Cytokine | Concentration/Fold Increase | Reference |

|---|---|---|---|---|---|

| Mouse Bone Marrow-Derived DCs | This compound Peptides (100 nM) | 24 | IL-6 | ~1500-2500 pg/mL | [19] |

| Mouse Bone Marrow-Derived DCs | This compound Peptides (100 nM) | 24 | IL-12p40 | ~4000-8000 pg/mL | [19] |

| Human PBMCs | Lipopeptides (0.1 µg/mL) | 24 | IL-6 | ~1000-2000 pg/mL | [8] |

| Human PBMCs | Lipopeptides (0.1 µg/mL) | 24 | TNF-α | ~1000-1800 pg/mL | [8] |

| Human PBMCs | Lipopeptides (0.1 µg/mL) | 24 | IL-10 | ~100-200 pg/mL |[8] |

Table 2: Upregulation of Cell Surface Markers by this compound

| Cell Type | Stimulant & Concentration | Time (h) | Marker | Observation | Reference |

|---|---|---|---|---|---|

| Mouse D1 DC cell line | Lipidated Peptide (9 nM) | Overnight | MHC Class II | Significant increase in % of MHC-II high cells | [6] |

| Mouse Bone Marrow-Derived DCs | This compound Peptides (100 nM) | 24 | CD86 | Increase in Mean Fluorescence Intensity (MFI) | [19] |

| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | 24 | MHC II DR | ~1.5-fold increase in MFI | [20] |

| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | 24 | CD25 | ~2.5-fold increase in MFI |[20] |

Application as a Vaccine Adjuvant

The ability of this compound to potently activate DCs and promote pro-inflammatory cytokine production makes it an excellent vaccine adjuvant.[3][5] When co-administered or chemically conjugated to a vaccine antigen, this compound:

-

Enhances Antigen Presentation : By inducing DC maturation, it ensures the vaccine antigen is efficiently processed and presented to T cells.[3]

-

Promotes Robust T Cell Responses : It can drive both CD4+ (helper) and CD8+ (cytotoxic) T cell responses, which is critical for clearing viral infections and tumors.[3][4]

-

Stimulates Strong Humoral Immunity : By activating T helper cells, it provides the necessary signals for B cells to undergo affinity maturation and produce high-titer, long-lasting antibody responses.[6][14][15]

-

Enables Mucosal Immunity : When delivered via mucosal routes (e.g., intranasal), this compound has been shown to induce potent local immunity, including the production of neutralizing IgA antibodies in the respiratory tract, offering a first line of defense against airborne pathogens.[16][17][21]

Visualization of Adjuvant Function

References

- 1. medkoo.com [medkoo.com]

- 2. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]

- 10. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toll-like receptor 2-mediated MAPKs and NF-κB activation requires the GNAO1-dependent pathway in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct NF-κB and MAPK Activation Thresholds Uncouple Steady-State Microbe Sensing from Anti-pathogen Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]

- 19. The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pam2Cys Signaling Pathway via the TLR2/TLR6 Heterodimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is the family of Toll-like receptors (TLRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). TLR2, in heterodimerization with TLR1 or TLR6, is responsible for detecting a variety of microbial components, including bacterial lipoproteins and lipopeptides. This guide focuses on the signaling cascade initiated by the synthetic diacylated lipopeptide, S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys), through the TLR2/TLR6 heterodimer. A thorough understanding of this pathway is pivotal for the development of novel vaccine adjuvants and immunomodulatory therapeutics. This compound is a potent immune stimulator that activates TLR2/6, leading to the production of pro-inflammatory cytokines and the subsequent activation of adaptive immunity.[1]

The Core Signaling Pathway: From Receptor to Gene Expression

The canonical signaling pathway initiated by this compound upon binding to the TLR2/TLR6 heterodimer is a MyD88-dependent pathway, culminating in the activation of the transcription factors NF-κB and AP-1. This cascade of events can be dissected into several key stages:

-

Ligand Recognition and Receptor Dimerization: this compound is recognized by the extracellular leucine-rich repeat (LRR) domains of TLR2 and TLR6, inducing their heterodimerization.[2] This conformational change brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating downstream signaling.

-

Recruitment of Adaptor Proteins: The juxtaposed TIR domains of the TLR2/TLR6 heterodimer recruit the TIR domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88).[3][4] In some contexts, another adaptor, TIRAP (Mal), may facilitate the recruitment of MyD88 to the receptor complex.[3][5]

-

Formation of the Myddosome: MyD88 acts as a scaffold, recruiting members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4 and IRAK1.[3][6] This assembly of MyD88, IRAK4, and IRAK1 forms a higher-order signaling complex known as the Myddosome.[3] Within this complex, IRAK4 phosphorylates and activates IRAK1.[3]

-

Activation of TRAF6: Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[7][8] This interaction triggers the autoubiquitination of TRAF6, leading to the formation of lysine 63 (K63)-linked polyubiquitin chains.[9][10]

-

Activation of the TAK1 Complex: The K63-polyubiquitin chains on TRAF6 serve as a scaffold to recruit and activate the TGFβ-activated kinase 1 (TAK1) complex, which consists of TAK1 and the regulatory subunits TAB1, TAB2, and TAB3.[11][12] The binding of TAB2 and TAB3 to the K63-polyubiquitin chains induces a conformational change in TAK1, leading to its autophosphorylation and activation.[13][14]

-

Activation of MAPK and NF-κB Pathways: Activated TAK1 serves as a crucial node, bifurcating the signal to two major downstream pathways:

-

MAPK Pathway: TAK1 phosphorylates and activates MAP kinase kinases (MKKs), which in turn phosphorylate and activate the mitogen-activated protein kinases (MAPKs), including p38 and JNK.[15] This leads to the activation of the transcription factor AP-1.

-

NF-κB Pathway: TAK1 also phosphorylates and activates the inhibitor of κB (IκB) kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).[15][16][17] The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation.[15] The degradation of IκBα releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[15]

-

Cellular Responses to this compound Stimulation

The activation of the TLR2/TLR6 signaling pathway by this compound culminates in a robust pro-inflammatory response, characterized by the production of various cytokines and chemokines. In macrophages, stimulation with this compound and its analogs leads to the enhanced expression and release of IL-1α, IL-1β, IL-6, IL-12, and TNF-α.[18][19][20] This cytokine milieu plays a critical role in orchestrating the subsequent adaptive immune response, making this compound a promising candidate for vaccine adjuvants.[1]

Quantitative Data on this compound-Induced Cellular Responses

The following tables summarize quantitative data from various studies on the cellular responses to this compound and its analogs.

Table 1: this compound-Induced Cytokine Production in Macrophages

| Cell Type | Ligand | Concentration | Time Point | Cytokine | Fold Increase / Concentration | Reference |

| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-1α | ~1500 pg/mL | [18] |

| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-1β | ~3000 pg/mL | [18] |

| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-6 | ~12000 pg/mL | [18] |

| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | TNF-α | ~10000 pg/mL | [18] |

| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-12 | ~1250 pg/mL | [18] |

| Murine Macrophages | Pam2CSK4 | 100 ng/mL | 24 h | IL-6 | Significant increase | [21] |

| Human peripheral blood mononuclear cells | Pam2CSK4 | 1 µg/mL | 24 h | IL-6 | ~4000 pg/mL | [2] |

| Human peripheral blood mononuclear cells | Pam2CSK4 | 1 µg/mL | 24 h | TNF-α | ~1500 pg/mL | [2] |

Table 2: this compound-Induced NF-κB Activation

| Cell Line | Ligand | Concentration | Time Point | Assay | Fold Activation | Reference |

| HEK293-hTLR2/6 | Pam2CSK4 | 1 ng/mL | 6 h | SEAP Reporter | ~10-fold | [22] |

| HEK293-hTLR2/6 | Pam2CSK4 | 10 ng/mL | 6 h | SEAP Reporter | ~20-fold | [22] |

| THP1-Blue | Pam2CSK4 | 100 ng/mL | 24 h | SEAP Reporter | Significant increase | [21] |

Experimental Protocols

Co-Immunoprecipitation of TLR2 and Associated Signaling Proteins

This protocol is designed to demonstrate the interaction between TLR2 and downstream signaling molecules like MyD88 upon stimulation with this compound.

Materials:

-

HEK293T cells co-transfected with Flag-tagged TLR2 and HA-tagged MyD88

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-Flag antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Culture and Stimulation: Culture the transfected HEK293T cells to 80-90% confluency. Stimulate the cells with this compound (e.g., 100 ng/mL) for a predetermined time (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated MyD88.

Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the detection of phosphorylated p38 and JNK MAP kinases in response to this compound stimulation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Stimulation and Lysis: Treat macrophages with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells as described previously.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

NF-κB Reporter Assay

This assay quantifies the activation of NF-κB by measuring the expression of a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-responsive promoter.

Materials:

-

HEK293 cells stably transfected with a TLR2, TLR6, and an NF-κB-luciferase reporter construct

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Cell Stimulation: Treat the cells with a serial dilution of this compound for a specified period (e.g., 6 hours).

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

-

Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the level of NF-κB activation.[23][24][25][26][27]

Mandatory Visualizations

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-Like Receptors and Cancer: MYD88 Mutation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 5. TLR-1, TLR-2, and TLR-6 MYD88–dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Roles of the TRAF6 and Pellino E3 ligases in MyD88 and RANKL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The role of hybrid ubiquitin chains in the MyD88 and other innate immune signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 12. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Activation of TAK1 complex bound to pUb-TRAF6 [reactome.org]

- 14. Two types of TRAF6-dependent TAK1 activation in the IL-1 signaling pathway - Takaesu - Biotarget [biotarget.amegroups.org]

- 15. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 16. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactome | Activated TAK1 mediates phosphorylation of the IKK Complex [reactome.org]

- 18. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TLR Reporter Bioassay [promega.com]

- 24. promega.com [promega.com]

- 25. assaygenie.com [assaygenie.com]

- 26. med.emory.edu [med.emory.edu]

- 27. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]

Pam2Cys and Dendritic Cells: A Technical Guide to a Potent Immune Interaction

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Interaction of the Synthetic Lipopeptide Pam2Cys with Dendritic Cells and its Role in Eliciting a Robust Immune Response.

This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with the stimulation of dendritic cells (DCs) by this compound, a synthetic diacylated lipopeptide. This compound is a potent immune modulator that holds significant promise as a vaccine adjuvant and immunotherapeutic agent. This document details the underlying signaling pathways, the phenotypic and functional maturation of dendritic cells upon this compound stimulation, and provides detailed protocols for the in vitro study of these phenomena.

Introduction: The Immunological Significance of this compound

This compound, chemically known as S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic analogue of the N-terminal lipoamino acid of bacterial lipoproteins. Its ability to potently activate the innate immune system, primarily through the engagement of Toll-like receptors (TLRs), has positioned it as a key molecule in the development of next-generation vaccines and immunotherapies. By targeting dendritic cells, the most potent antigen-presenting cells (APCs) of the immune system, this compound initiates a cascade of events that bridge innate and adaptive immunity, leading to robust and specific T cell and B cell responses.

The Molecular Mechanism: TLR2/TLR6-Mediated Signaling

This compound is recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) expressed on the surface of dendritic cells. This interaction triggers a well-defined intracellular signaling cascade.

The binding of this compound to the TLR2/6 complex initiates a conformational change that recruits the intracellular adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88). MyD88, in turn, recruits and activates a series of downstream kinases, including members of the IRAK (IL-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). The translocation of NF-κB into the nucleus and the activation of MAPKs result in the transcription of a wide array of pro-inflammatory and immune-regulatory genes.

Dendritic Cell Maturation and Activation

The signaling cascade initiated by this compound culminates in the profound transformation of immature dendritic cells into a mature, activated state, capable of priming naive T cells. This maturation is characterized by several key phenotypic and functional changes.

Upregulation of Co-stimulatory Molecules and MHC Class II

Upon stimulation with this compound, dendritic cells significantly increase the surface expression of co-stimulatory molecules such as CD80 (B7-1), CD86 (B7-2), and CD40. These molecules are crucial for providing the "second signal" required for the full activation of T cells, preventing anergy. Concurrently, there is an upregulation of Major Histocompatibility Complex (MHC) class II molecules, which enhances the presentation of processed antigens to CD4+ T helper cells.

Table 1: Upregulation of Dendritic Cell Maturation Markers by this compound

| Marker | Fold Increase in Expression (MFI)* | This compound Concentration | Cell Type | Reference |

| CD80 | ~2-3 fold | 100 ng/mL | Porcine mo-DCs | [1] |

| CD86 | ~3-4 fold | 100 ng/mL | Porcine mo-DCs | [1] |

| MHC Class II | ~2-3 fold | 100 ng/mL | Porcine mo-DCs | [1] |

*Note: Values are estimated from graphical representations in the cited literature and represent an approximate fold increase in Mean Fluorescence Intensity (MFI) compared to unstimulated controls.

Pro-inflammatory Cytokine Production

Activated dendritic cells are potent producers of pro-inflammatory cytokines that shape the ensuing adaptive immune response. This compound stimulation induces the secretion of a variety of cytokines, with Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α) being particularly prominent. IL-12 is critical for driving the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells, which are essential for cell-mediated immunity against intracellular pathogens and cancer. TNF-α is a pleiotropic cytokine involved in systemic inflammation and the activation of various immune cells.

Table 2: this compound-Induced Cytokine Production by Dendritic Cells

| Cytokine | Concentration (pg/mL)* | This compound Concentration | Cell Type | Reference |

| IL-12p70 | ~500 - 1500 | 10 µg/mL | Murine BMDCs | [2] |

| TNF-α | ~2000 - 4000 | 10 µg/mL | Murine BMDCs | [2] |

| IL-6 | ~1000 - 2000 | 10 µg/mL | Murine BMDCs | [2] |

*Note: Values are estimated from graphical representations in the cited literature and represent the approximate concentration range of cytokines in the supernatant of stimulated cells.

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of this compound interaction with dendritic cells.

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow.[3][4][5][6][7]

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

70% Ethanol

-

Sterile Phosphate Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)

-

Recombinant murine Interleukin-4 (IL-4) (10 ng/mL) (optional, but often used)

-

Sterile syringes (5 mL and 10 mL) and needles (25G or 27G)

-

Sterile petri dishes and cell culture plates (6-well or 10 cm)

-

Sterile 70 µm cell strainer

-

Centrifuge

Procedure:

-

Humanely euthanize the mouse according to institutional guidelines.

-

Sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias and remove all muscle tissue.

-

Cut the ends of the bones and flush the bone marrow out with sterile PBS using a 27G needle and a 10 mL syringe into a sterile petri dish.

-

Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps or debris.

-

Centrifuge the cells at 300 x g for 5-7 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Plate the cells at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF (and 10 ng/mL of IL-4, if used) in non-tissue culture treated plates.

-

Incubate the cells at 37°C in a 5% CO2 humidified incubator.

-

On day 3, gently swirl the plates, aspirate half of the medium, and replace it with fresh, pre-warmed complete medium containing GM-CSF (and IL-4).

-

On day 6 or 7, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for stimulation experiments.

In Vitro Stimulation of Dendritic Cells with this compound

Materials:

-

Immature dendritic cells (generated as described in 4.1)

-

This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)

-

Complete RPMI-1640 medium

-

Sterile 24- or 96-well tissue culture plates

Procedure:

-

Harvest the immature dendritic cells by gently pipetting the medium in the culture plates.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh complete RPMI-1640 medium.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

Plate 1 mL of the cell suspension per well in a 24-well plate (or 100 µL in a 96-well plate).

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL).

-

Add the this compound dilutions to the respective wells. Include a vehicle control (medium alone).

-

Incubate the plates at 37°C in a 5% CO2 humidified incubator for the desired time period (e.g., 24 hours for cytokine analysis, 18-24 hours for flow cytometry).

Flow Cytometry Analysis of Dendritic Cell Maturation Markers

Materials:

-

This compound-stimulated and unstimulated dendritic cells

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-mouse CD16/CD32)

-

Fluorochrome-conjugated antibodies against mouse CD11c, MHC Class II (I-A/I-E), CD80, and CD86.

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest the cells from the culture plates and transfer to FACS tubes.

-

Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cells in 100 µL of FACS buffer containing Fc block and incubate on ice for 10-15 minutes.

-

Without washing, add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

-

Incubate on ice in the dark for 30 minutes.

-

Wash the cells twice with 2 mL of FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the CD11c+ population to assess the expression levels (Mean Fluorescence Intensity, MFI) of CD80, CD86, and MHC Class II.

ELISA for Cytokine Quantification

Materials:

-

Supernatants from this compound-stimulated and unstimulated dendritic cell cultures

-

Commercially available ELISA kits for murine IL-12p70 and TNF-α

-

ELISA plate reader

Procedure:

-

After the desired stimulation period, centrifuge the cell culture plates at 500 x g for 5 minutes.

-

Carefully collect the supernatants without disturbing the cell pellet and store them at -80°C until use.

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.[8][9][10][11][12] A general workflow includes: a. Coating the plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (supernatants). d. Adding a biotinylated detection antibody. e. Adding an enzyme-conjugated streptavidin. f. Adding a substrate and stopping the reaction.

-

Read the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

NF-κB Reporter Assay in HEK293-TLR2 Cells

This assay is used to confirm that this compound signals through the TLR2 pathway.[13][14][15][16][17]

Materials:

-

HEK293 cells stably transfected with human or murine TLR2 and an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).

-

Complete DMEM medium with appropriate selection antibiotics.

-

This compound

-

Luciferase or SEAP detection reagents

-

Luminometer or spectrophotometer

Procedure:

-

Plate the HEK293-TLR2 reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include a negative control (medium alone).

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system (luciferase or SEAP).

-

Analyze the data by calculating the fold induction of reporter activity over the unstimulated control.

Conclusion